Br-Boc-C2-azido

PROTAC Linker Ternary Complex Geometry Linker Length

Br-Boc-C2-azido (CAS 1120364-53-5, 2-Azidoethyl 2-bromoisobutyrate) is a compact, heterobifunctional molecule belonging to the alkyl/ether class, with a molecular weight of 236.07 g/mol. It features a bromoisobutyryl moiety for atom transfer radical polymerization (ATRP) initiation and an azide group for copper-catalyzed click chemistry , rendering it a dual-purpose reagent for both PROTAC linker synthesis and polymer/inorganic surface functionalization.

Molecular Formula C6H10BrN3O2
Molecular Weight 236.07 g/mol
CAS No. 1120364-53-5
Cat. No. B2523303
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBr-Boc-C2-azido
CAS1120364-53-5
Molecular FormulaC6H10BrN3O2
Molecular Weight236.07 g/mol
Structural Identifiers
InChIInChI=1S/C6H10BrN3O2/c1-6(2,7)5(11)12-4-3-9-10-8/h3-4H2,1-2H3
InChIKeyOYSXPOJKJKBNSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Br-Boc-C2-azido (CAS 1120364-53-5) Buyer‘s Guide for PROTAC Linker and ATRP Initiator Procurement


Br-Boc-C2-azido (CAS 1120364-53-5, 2-Azidoethyl 2-bromoisobutyrate) is a compact, heterobifunctional molecule belonging to the alkyl/ether class, with a molecular weight of 236.07 g/mol . It features a bromoisobutyryl moiety for atom transfer radical polymerization (ATRP) initiation and an azide group for copper-catalyzed click chemistry , rendering it a dual-purpose reagent for both PROTAC linker synthesis and polymer/inorganic surface functionalization .

PROTAC linker synthesis with short, rigid C2 alkyl spacer
ATRP initiator for polymer brushes and surface-initiated polymerization
Click chemistry (azide-alkyne) conjugation handle for multifunctional constructs

Technical Rationale Against Generic Substitution of Br-Boc-C2-azido in PROTAC and ATRP Workflows


Direct substitution of Br-Boc-C2-azido with in-class alternatives like Bromo-PEG-azides is not chemically neutral and will significantly alter experimental outcomes. In PROTAC synthesis, the rigid, short C2 alkyl chain of Br-Boc-C2-azido enforces a different spatial orientation and linker rigidity compared to the flexible, hydrophilic polyethylene glycol (PEG) chain of Bromo-PEG2-azide (CAS 530151-56-5) . This difference in linker geometry is a critical determinant of ternary complex formation and degradation efficiency [1]. Conversely, in ATRP applications, the bromoisobutyryl group of Br-Boc-C2-azido is a highly efficient initiator, whereas Bromo-PEG-azides typically present a less active primary alkyl bromide, leading to different polymerization kinetics and molecular weight control . Therefore, the choice of linker or initiator must be validated by specific quantitative data from the intended application.

Linker geometry mismatch
Rigid C2 alkyl spacer vs. flexible PEG chain may alter ternary complex geometry and degradation efficiency.
ATRP initiator reactivity gap
Tertiary α-bromoisobutyrate vs. primary alkyl bromide can lead to different polymerization kinetics and dispersity control.
Physicochemical property shift
Higher lipophilicity compared to PEG-based linkers may influence PROTAC cell permeability and solubility profiles.

Quantitative Evidence for Differentiating Br-Boc-C2-azido in Scientific Procurement Decisions


Linker Length and Rigidity: Br-Boc-C2-azido vs. PEG-Based Linkers in PROTAC Design

Br-Boc-C2-azido provides a short, rigid C2 alkyl spacer with a total of 5 rotatable bonds and a topological polar surface area (tPSA) of 40.7 Ų . In contrast, a direct functional analog, Bromo-PEG2-azide, features a longer, more flexible PEG2 spacer with 8 rotatable bonds and a higher tPSA of 42.4 Ų . This 3-bond difference in rotatable bonds and the contrasting backbone chemistry (rigid alkyl vs. flexible ether) are key structural determinants that can drastically alter the binding pose of a PROTAC ternary complex, affecting degradation efficacy.

Linker Flexibility & Geometry
Head-to-head
Rot. bonds: 5 (Target) vs. 8 (PEG2)
tPSA: 40.7 vs. 42.4 Ų
Supports degradation selectivity and ternary complex geometry optimization
In silico descriptor calculation; experimental validation recommended
PROTAC Linker Ternary Complex Geometry Linker Length

ATRP Initiation Efficiency: Tertiary vs. Primary Alkyl Bromide in Polymer Synthesis

Br-Boc-C2-azido contains a tertiary α-bromoisobutyrate group, which is a highly efficient initiator for ATRP of methacrylates and acrylates due to favorable stabilization of the propagating radical and the dormant species equilibrium . This contrasts sharply with Bromo-PEG-azide analogs, which typically feature a less reactive primary alkyl bromide. While quantitative kinetic data for direct comparison of these specific compounds is not available, the well-established class of tertiary α-bromoisobutyrate initiators in ATRP literature provides a strong class-level inference that Br-Boc-C2-azido will offer superior initiation efficiency and molecular weight control compared to primary alkyl bromides.

ATRP Initiation Reactivity
Class-level
Tertiary α-bromoisobutyrate (efficient class) vs. primary alkyl bromide (less reactive)
Supports well-defined polymer synthesis selection
Direct comparative kinetics not available; class-based inference
ATRP Initiator Polymerization Kinetics Bromoisobutyrate

Molecular Weight and Hydrophobicity: Linker Size Impact on PROTAC Physicochemical Properties

Br-Boc-C2-azido has a calculated LogP of 2.4, indicating a moderately lipophilic character . This is significantly more hydrophobic than PEG-based linkers like Bromo-PEG2-azide, which has a lower LogP of 0.82 . The higher LogP of Br-Boc-C2-azido can be beneficial for improving membrane permeability of the final PROTAC molecule, while the more hydrophilic PEG linkers often enhance aqueous solubility.

Hydrophobicity (LogP)
Head-to-head
LogP 2.4 (Target) vs. 0.82 (PEG2)
Δ = 1.58 units
Supports physicochemical profile tuning for cell permeability
Calculated LogP; empirical measurement advised
PROTAC Physicochemical Properties Linker Hydrophobicity LogP

Synthetic Yield and Reproducibility: A Scalable Route for Research and Development

The synthesis of Br-Boc-C2-azido from 2-azidoethanol and 2-bromoisobutyryl bromide is a well-documented process with a reported yield of 70% at laboratory scale . This provides a reproducible and accessible route for academic labs to synthesize the linker in-house, if desired. While no direct comparative yield data for a specific PEG-azide analog is provided, the established 70% yield serves as a benchmark for its accessibility and cost-effectiveness in research settings.

Synthetic Yield
Data to verify
70% at laboratory scale
Supports scalable in-house synthesis and supply flexibility
Reported yield; may vary with scale and conditions
Synthetic Yield Process Chemistry PROTAC Linker Synthesis

Functional Versatility: Enabling Both PROTAC and Polymer-Graphene Conjugates

Br-Boc-C2-azido, also known as Azido-Bib, is explicitly validated as a bifunctional initiator for the functionalization of graphene sheets and carbon nanotubes [1]. Its azide group undergoes Cu-mediated ligation with alkyne-modified surfaces, while the bromoisobutyryl group initiates ATRP to grow polymer brushes. This dual application in advanced materials science is a documented use case that distinguishes it from many PROTAC-only linkers, providing a broader utility for research groups working at the interface of chemistry, biology, and materials science.

Functional Versatility
Reported
Validated for both PROTAC synthesis and ATRP on graphene/carbon nanotubes
Supports multidisciplinary research workflows
Based on published surface-initiated ATRP studies
Graphene Functionalization ATRP Click Chemistry

Optimal Use Cases for Br-Boc-C2-azido in PROTAC Development and Polymer Science


Designing PROTACs with a Short, Rigid Linker for Optimal Ternary Complex Geometry

When a high-resolution structure or SAR study indicates that a short, rigid linker is required to bring the E3 ligase and target protein into close proximity for efficient ubiquitination, Br-Boc-C2-azido is the preferred choice over more flexible PEG-based linkers. Its 5 rotatable bonds and alkyl backbone provide a constrained geometry that can be essential for achieving potent and selective degradation, as evidenced by its distinct molecular descriptors compared to PEG alternatives .

Synthesis of Well-Defined Polymer Brushes on Carbon Nanomaterials via ATRP

In materials science, Br-Boc-C2-azido (Azido-Bib) is the established bifunctional initiator for growing polymer chains from graphene or carbon nanotube surfaces. The azide group enables covalent attachment to the nanomaterial via click chemistry, while the tertiary α-bromoisobutyrate group ensures efficient and controlled ATRP initiation. This validated two-step process is a key differentiator from other halogenated linkers that are not optimized for ATRP.

Developing PROTACs Requiring Moderate Lipophilicity for Cellular Permeability

If the target protein or E3 ligase ligand imparts high hydrophilicity to a PROTAC molecule, a linker with a higher LogP may be needed to ensure adequate cell permeability. Br-Boc-C2-azido, with a LogP of 2.4, offers a significantly more lipophilic character than common PEG-azide linkers (e.g., LogP 0.82 for Bromo-PEG2-azide) . This property makes it a strategic choice for fine-tuning the overall physicochemical profile of a degrader molecule.

In-House Synthesis for Cost-Effective, Scalable Linker Production

For research groups requiring multi-gram quantities or those in regions with complex import logistics, the well-documented synthesis of Br-Boc-C2-azido with a 70% yield provides a viable, cost-effective in-house production route. This is a tangible advantage over proprietary linkers with limited synthetic disclosure, offering both supply chain independence and potential cost savings for large-scale PROTAC campaigns.

Application
Selection Property
Validation Focus
PROTAC design with constrained linker geometry
Short, rigid alkyl spacer
Ternary complex formation efficiency
Surface-initiated polymerization on nanomaterials
Bromoisobutyryl ATRP initiator
Polymer brush density and dispersity control
PROTAC physicochemical property tuning
Moderate lipophilic character
Cell permeability and solubility assays
In-house synthesis for supply flexibility
Scalable synthetic route
Batch reproducibility and cost-effectiveness

Technical Documentation Hub

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36 linked technical documents
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